molecular formula C14H19BO5 B7954276 5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B7954276
M. Wt: 278.11 g/mol
InChI Key: VFPYRVWEZNGBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound with the molecular formula C13H17BO4. This compound is notable for its unique structure, which includes a benzaldehyde core substituted with hydroxy, methoxy, and dioxaborolan groups. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a benzaldehyde derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-boron bonds. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to promote the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The aldehyde group can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to its functional groups. The hydroxy and methoxy groups can engage in hydrogen bonding and other interactions, while the dioxaborolan group can facilitate borylation reactions. These interactions enable the compound to act as a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound in various synthetic applications and research fields.

Properties

IUPAC Name

5-hydroxy-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-7-12(18-5)11(17)6-9(10)8-16/h6-8,17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPYRVWEZNGBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.